4-methoxy-N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide
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Overview
Description
The compound contains a 1,2,3,4-tetrahydroisoquinoline moiety, which is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
Synthesis Analysis
Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates. Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Tetrahydroisoquinolines can undergo a variety of reactions, including functionalization at the C(1) position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, tetrahydroisoquinolines are generally soluble in organic solvents .Scientific Research Applications
PET Radiotracer Development
One study discusses the design of hybrid structures between two high-affinity σ2 receptor ligands, aiming to develop good candidates for σ2 positron emission tomography (PET) tracers. These compounds showed excellent σ1/σ2 selectivities, important for tumor diagnosis. However, interaction with P-gp was noted, which may limit their use as σ2 receptor PET agents in tumors overexpressing P-gp. This research highlights the potential application of similar compounds in designing diagnostic tools for cancer imaging (Abate et al., 2011).
Synthesis of Novel Heterocyclic Compounds
Another study focused on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating analgesic and anti-inflammatory activities. This indicates the potential of such compounds in drug discovery, particularly in developing new analgesic and anti-inflammatory agents (Abu‐Hashem et al., 2020).
Luminescent Material Development
Research on the photoredox reaction of tetrahydroisoquinoline with 2H-azirines, using a benzothiadiazole-derived fluorophore as a catalyst, provides an efficient access to dihydroimidazo[2,1-a]isoquinolines. These compounds exhibit strong photoluminescence, suggesting their application in developing luminescent materials and blue OLED devices (Wang et al., 2021).
Cancer Imaging
A study on σ2 receptor ligands, specifically carbon-11 labeled analogs, for imaging the proliferative status of breast tumors with PET highlights the application of such compounds in cancer diagnostics. One radiotracer demonstrated high tumor uptake and suitable tumor/background ratios, indicating its potential as a radiotracer for imaging breast tumors (Tu et al., 2005).
Future Directions
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-30-18-8-6-16(7-9-18)22(28)26-24-25-21-19(10-11-20(21)31-24)23(29)27-13-12-15-4-2-3-5-17(15)14-27/h2-9,19H,10-14H2,1H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGNONBRDMLIRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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